molecular formula C23H17NO5 B2905456 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide CAS No. 312750-50-8

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2905456
CAS No.: 312750-50-8
M. Wt: 387.391
InChI Key: OSYDTLGWZRWZDQ-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide is an organic compound that features a benzamide group attached to an anthraquinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoyl chloride with 1-aminoanthraquinone. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction of the anthraquinone moiety can yield hydroquinone derivatives.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more oxidized quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of substituted benzamide derivatives.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, including its use as an anticancer agent due to its ability to intercalate with DNA.

    Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • 2-(N-Benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles
  • 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide is unique due to the presence of both the anthraquinone and benzamide moieties, which confer distinct chemical and biological properties.

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

The compound is synthesized through amidation reactions involving 9,10-dioxo-9,10-dihydroanthracene derivatives and various amines. The synthesis typically yields both cis and trans isomers, which can be separated using techniques such as supercritical fluid chromatography (SFC) . The structural formula is represented as:

C21H19NO4\text{C}_{21}\text{H}_{19}\text{N}\text{O}_{4}
PropertyValue
Molecular FormulaC21H19N2O4
Molecular Weight353.39 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In vitro assays have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.

Case Study: Antibacterial Efficacy
A study conducted by Asokan et al. assessed the antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results are summarized in Table 2.

Table 2: Antibacterial Activity Results

Bacterial StrainMIC (μg/mL)
E. coli32
S. aureus16

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity studies have been conducted to evaluate the compound's effects on cancer cell lines. The compound showed selective cytotoxicity against certain cancer cell lines while exhibiting low toxicity towards normal cells.

Case Study: Cytotoxic Effects
A notable study evaluated the cytotoxic effects on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 μM.

Table 3: Cytotoxicity Results

Cell LineIC50 (μM)
MCF-745
Normal Fibroblasts>100

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of gene expression related to apoptosis.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-3,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5/c1-28-15-9-13(10-16(12-15)29-2)23(27)24-14-7-8-19-20(11-14)22(26)18-6-4-3-5-17(18)21(19)25/h3-12H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYDTLGWZRWZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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